![molecular formula C54H71N15O9 B1681662 Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 CAS No. 168482-23-3](/img/structure/B1681662.png)
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2
Overview
Description
“Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2” is a modified synthetic derivative of alpha-melanocyte-stimulating hormone . It is used to treat sexual dysfunction in men and women .
Synthesis Analysis
The synthesis of this peptide has been achieved using the Ajiphase® methodology . This method combines the advantages of liquid-phase and solid-phase methods . The efficiency of this method was checked by synthesizing the oncological peptides Melanotan II and YSL amide .
Molecular Structure Analysis
The molecular structure of this peptide is complex, with a molecular formula of C54H69N11O10 . It contains several amino acids, including Nle (norleucine), Asp (aspartic acid), His (histidine), D-2Nal (2-naphthylalanine), Arg (arginine), Trp (tryptophan), and Lys (lysine) .
Chemical Reactions Analysis
The peptide has been used in the development of radiolabeled alpha-MSH analogs for melanoma detection . It has been conjugated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and radiolabeled with 64Cu for this purpose .
Physical And Chemical Properties Analysis
The peptide has a molecular weight of 1032.2 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 8 hydrogen bond donor count and 11 hydrogen bond acceptor count .
Scientific Research Applications
Melanocortin Receptor Activation
PT-141 is known for its ability to activate melanocortin receptors, which are involved in a variety of physiological functions. The peptide’s interaction with these receptors, particularly melanocortin 1, 3, and 4 receptors, is a key area of research. These receptors play roles in skin pigmentation, energy homeostasis, and sexual function .
Sexual Dysfunction Therapy
One of the most notable applications of PT-141 is its potential use in treating sexual dysfunctions such as hypoactive sexual desire disorder (HSDD) and erectile dysfunction (ED). Unlike other treatments that focus on peripheral blood flow, PT-141 targets the central nervous system, influencing sexual arousal and desire through the melanocortin receptors in the brain .
Neuroprotective Properties
Research has indicated that PT-141 may have neuroprotective properties. This makes it a promising candidate for the study of neurodegenerative diseases. Its potential to protect neurons could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Skin Pigmentation Disorders
Due to its influence on melanocortin receptors, PT-141 could be used to study skin pigmentation disorders. It might help in understanding the melanogenesis process and developing treatments for conditions like vitiligo or hyperpigmentation .
Metabolic Syndrome and Obesity
The interaction of PT-141 with melanocortin receptors, especially melanocortin 4 receptor, suggests its potential application in researching metabolic syndrome and obesity. It could help in understanding appetite control and energy expenditure .
Inflammatory Response Modulation
PT-141 might also modulate the inflammatory response, which is crucial in many diseases. Research into how PT-141 affects inflammation could lead to new insights into the treatment of chronic inflammatory conditions .
Mechanism of Action
Target of Action
The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2, also known as PT-141 or Bremelanotide, is the melanocortin receptor . This receptor plays a crucial role in regulating sexual function and behavior .
Mode of Action
PT-141 exerts its mechanism of action primarily by targeting melanocortin receptors in the brain . Upon administration, PT-141 binds to these receptors, particularly the melanocortin 4 receptor (MC4R) . By activating MC4R, PT-141 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .
Biochemical Pathways
The activation of MC4R by PT-141 stimulates pathways involved in sexual arousal and desire . This differs from traditional treatments for sexual dysfunction like PDE5 inhibitors (e.g., Viagra), which primarily enhance blood flow to facilitate erections . Instead, PT-141 acts centrally on the central nervous system, influencing the brain circuits responsible for sexual response .
Pharmacokinetics
It’s known that pt-141 is a synthetic peptide, and like other peptides, it’s likely to be metabolized by proteolytic enzymes and cleared from the body via renal excretion .
Result of Action
The result of PT-141’s action is an increase in libido . It stimulates sexual desire and arousal in individuals with hypoactive sexual desire disorder (HSDD) . It acts on the central nervous system to enhance libido unlike other medication such as Viagra .
Action Environment
Like other peptides, pt-141’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of proteolytic enzymes .
properties
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60)/t39-,40-,41-,42+,43-,44-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYWLZFXFKFWKL-XOJVSUSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71N15O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9898183 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.